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Introduction
Carvedilol is a non-selective beta-adrenergic antagonist with alpha-1-adrenergic blocking

activity, widely used in the treatment of hypertension and heart failure.[1][2][3] It undergoes

extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes CYP2D6 and

CYP2C9, leading to the formation of several metabolites.[1][2][4][5] The analysis of these

metabolites is crucial for understanding the pharmacokinetics and pharmacodynamics of

Carvedilol. Carvedilol-d5 is a deuterated form of Carvedilol, commonly used as an internal

standard in quantitative bioanalytical methods to ensure accuracy and precision.

This document provides detailed application notes and protocols for the sample preparation of

Carvedilol metabolites for analysis, with a focus on a less characterized metabolite designated

as M8. While the exact structure of the M8 metabolite is not publicly available, its reported

molecular formula (C12H19NO4) suggests it is a smaller, likely more polar fragment of the

parent drug, possibly resulting from the cleavage of the Carvedilol molecule.[6] Therefore, this

guide will cover established methods for the major, well-documented metabolites of Carvedilol

and provide a strategic approach for the sample preparation of a polar metabolite like M8.

Carvedilol Metabolism
Carvedilol is primarily metabolized in the liver through aromatic ring oxidation and

glucuronidation. The main oxidative metabolites include 4'- and 5'-hydroxyphenyl Carvedilol
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and O-desmethyl Carvedilol.[2][7] These metabolites can be further conjugated with glucuronic

acid or sulfate before excretion.[8]
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Caption: Carvedilol Metabolism Pathway.

Quantitative Data Summary
The following tables summarize quantitative data from various studies on the analysis of

Carvedilol and its major metabolites in biological matrices.

Table 1: Linearity and LLOQ of Analytical Methods for Carvedilol and its Metabolites
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Analyte Matrix
Analytical
Method

Linearity
Range
(ng/mL)

LLOQ
(ng/mL)

Reference

Carvedilol
Human

Plasma
LC-MS/MS 0.5 - 100 0.5 [9][10]

4'-OH-

Carvedilol

Human

Plasma
LC-MS/MS 0.3 - 40 0.3 [9][10]

Carvedilol
Human

Plasma

HPLC-

Fluorescence
1 - 80 1 [11]

O-desmethyl

Carvedilol
Human Urine GC-MS 0.75 - 75 0.75 [4]

4'-OH-

Carvedilol
Human Urine GC-MS 3.0 - 75 3.0 [4]

5'-OH-

Carvedilol
Human Urine GC-MS 3.0 - 75 3.0 [4]

Table 2: Recovery of Carvedilol and its Metabolites using Different Extraction Methods
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Analyte Matrix
Extraction
Method

Recovery (%) Reference

Carvedilol Human Plasma
Solid Phase

Extraction (SPE)
78.9 [9][10]

4'-OH-Carvedilol Human Plasma
Solid Phase

Extraction (SPE)
83.25 [9][10]

Carvedilol Human Plasma
Liquid-Liquid

Extraction (LLE)
~99

Carvedilol Human Urine
Liquid-Liquid

Extraction (LLE)
80.1 - 97.8 [4]

O-desmethyl

Carvedilol
Human Urine

Liquid-Liquid

Extraction (LLE)
80.1 - 97.8 [4]

4'-OH-Carvedilol Human Urine
Liquid-Liquid

Extraction (LLE)
80.1 - 97.8 [4]

5'-OH-Carvedilol Human Urine
Liquid-Liquid

Extraction (LLE)
80.1 - 97.8 [4]

Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for Carvedilol
and its Major Metabolites from Human Plasma
This protocol is adapted from a validated LC-MS/MS method for the simultaneous

determination of Carvedilol and 4'-hydroxyphenyl Carvedilol in human plasma.[9][10]

Materials:

Oasis MCX (Mixed-Mode Cation Exchange) SPE cartridges

Methanol (HPLC grade)

Acetonitrile (HPLC grade)
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Deionized water

Formic acid

Ammonium hydroxide

Human plasma samples

Carvedilol-d5 internal standard solution

Procedure:
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Caption: Solid Phase Extraction Workflow.
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Sample Pre-treatment: To 200 µL of human plasma, add 25 µL of Carvedilol-d5 internal

standard solution and 100 µL of 0.1 M HCl. Vortex for 30 seconds.

SPE Cartridge Conditioning: Condition an Oasis MCX SPE cartridge by passing 1 mL of

methanol followed by 1 mL of deionized water.

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

Washing: Wash the cartridge with 1 mL of 0.1 M HCl, followed by 1 mL of methanol.

Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g.,

acetonitrile:water with 0.1% formic acid) and inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for Carvedilol
and its Metabolites from Human Urine
This protocol is based on a GC-MS method for the determination of Carvedilol and its

metabolites in human urine.[4]

Materials:

Human urine samples

β-Glucuronidase/arylsulfatase (from Helix pomatia)

Sodium acetate buffer (pH 5.0)

Extraction solvent (e.g., a mixture of diethyl ether and ethyl acetate)

Sodium sulfate (anhydrous)

Carvedilol-d5 internal standard solution

Procedure:
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Enzymatic Hydrolysis (for conjugated metabolites): To 1 mL of urine, add 100 µL of

Carvedilol-d5 internal standard, 1 mL of sodium acetate buffer (pH 5.0), and 50 µL of β-

glucuronidase/arylsulfatase solution. Incubate at 37°C for 16 hours.

pH Adjustment: Adjust the pH of the hydrolyzed sample to approximately 9-10 with NaOH.

Liquid-Liquid Extraction: Add 5 mL of the extraction solvent to the sample. Vortex for 5

minutes and then centrifuge at 3000 rpm for 10 minutes.

Separation and Drying: Transfer the organic layer to a clean tube and dry it over anhydrous

sodium sulfate.

Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.

Derivatization (if required for GC-MS): The dried residue may require derivatization before

GC-MS analysis.

Reconstitution: Reconstitute the residue in a suitable solvent for injection into the analytical

instrument.

Sample Preparation Strategy for the M8 Metabolite
of Carvedilol
Given the molecular formula of the M8 metabolite (C12H19NO4), it is expected to be more

polar than Carvedilol and its major hydroxylated and demethylated metabolites. This increased

polarity will influence the choice of the sample preparation method.

Logical Approach for M8 Sample Preparation:
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Caption: Strategy for M8 Metabolite Sample Preparation.

Recommended Approaches:

Protein Precipitation: For a quick and simple extraction from plasma, protein precipitation

with a cold organic solvent like acetonitrile or methanol is a viable first step. This method is

effective for a wide range of analyte polarities.

Solid Phase Extraction (SPE):

Reversed-Phase SPE (e.g., C18): If the M8 metabolite retains some non-polar character,

a C18 SPE cartridge may still be effective. The protocol would be similar to Protocol 1, but
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with adjustments to the wash and elution solvents to account for the increased polarity

(e.g., using a weaker organic solvent in the wash step and a stronger one for elution).

Hydrophilic Interaction Liquid Chromatography (HILIC) SPE: For very polar metabolites, a

HILIC-based SPE sorbent would be more appropriate. This technique uses a polar

stationary phase and a mobile phase with a high organic content.

Mixed-Mode SPE: Cartridges with both reversed-phase and ion-exchange properties (like

the Oasis MCX used in Protocol 1) can be very effective for capturing polar metabolites

that have ionizable functional groups.

Liquid-Liquid Extraction (LLE): A more polar extraction solvent, such as ethyl acetate or a

mixture containing a more polar component, may be necessary to efficiently extract the M8

metabolite from an aqueous matrix. The pH of the aqueous phase should be optimized to

ensure the M8 metabolite is in a neutral form to facilitate its partitioning into the organic

phase.

Conclusion
The successful analysis of Carvedilol and its metabolites, including the less-defined M8

metabolite, relies on a robust and optimized sample preparation strategy. For the well-

characterized metabolites, established SPE and LLE protocols provide excellent recovery and

reproducibility. For the polar M8 metabolite, a systematic approach starting with protein

precipitation followed by optimization of SPE or LLE with a focus on more polar-friendly

conditions is recommended. The use of a deuterated internal standard like Carvedilol-d5 is

essential for accurate quantification in all analytical runs. The protocols and data presented

here provide a strong foundation for researchers and scientists in the field of drug metabolism

and pharmacokinetics to develop and validate reliable analytical methods for Carvedilol and its

metabolites.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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